Product packaging for Chloro(butoxy)ethylsilane(Cat. No.:CAS No. 18171-08-9)

Chloro(butoxy)ethylsilane

Cat. No.: B1174288
CAS No.: 18171-08-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution and Strategic Importance of Organosilicon Compounds in Modern Chemical Science

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has evolved from a niche curiosity into a cornerstone of modern chemical science. wikipedia.org The journey began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane. wikipedia.org Since these early discoveries, the field has expanded dramatically, driven by the unique properties that the silicon atom imparts to organic molecules.

Strategically, organosilicon compounds are indispensable in numerous sectors. They are the foundational monomers for silicones, a class of polymers prized for their thermal stability, flexibility, and resistance to environmental degradation. mdpi.com These properties make them essential in industries ranging from aerospace and electronics to construction and medicine. In synthetic chemistry, organosilanes serve as versatile intermediates, protecting groups, and reagents in a wide array of reactions, enabling the construction of complex molecular architectures. wikipedia.org Their ability to form stable yet reactive bonds is a key factor in their widespread utility.

Academic Significance of Mixed-Functionalized Organosilanes: A Focus on Chloro(butoxy)ethylsilane's Unique Reactivity Profile

Mixed-functionalized organosilanes, which possess two or more different reactive groups attached to a single silicon atom, are of profound academic interest because they offer a platform for controlled, stepwise chemical transformations. This compound (CAS No. 18171-08-9) is an exemplary molecule in this class, featuring an ethyl group, a reactive chloro group, and a hydrolyzable butoxy group. echemi.comchemicalbook.com

The unique reactivity profile of this compound stems from the differential reactivity of its functional groups:

The Si-Cl Bond: The chloro group is a highly effective leaving group. This makes the silicon atom susceptible to nucleophilic substitution reactions. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can readily displace the chloride to form a new, stable silicon-carbon bond. wikipedia.orgorganic-chemistry.org This pathway is fundamental for building more complex organosilane structures.

The Si-O-C (Butoxy) Group: The butoxy group is significantly less reactive than the chloro group. open.ac.uk It is primarily susceptible to hydrolysis, especially under acidic or basic conditions, which cleaves the Si-O bond to form a silanol (B1196071) (Si-OH). These silanols are key intermediates in sol-gel processes, as they can undergo condensation reactions with other silanols to form stable siloxane (Si-O-Si) networks. researchgate.netrussoindustrial.ru The use of a bulkier butoxy group, compared to methoxy (B1213986) or ethoxy, can also enhance the compound's stability against premature hydrolysis. acs.org

This dual functionality allows this compound to act as a molecular "bridge" or coupling agent. mdpi.comresearchgate.netnist.gov For instance, the chloro group can be used to attach a specific organic moiety, and the butoxy group can subsequently be used to graft the entire molecule onto an inorganic substrate like silica (B1680970) or glass. This precise control over reactivity makes such compounds powerful tools in materials science and surface chemistry.

Interactive Table: Differential Reactivity of Functional Groups in this compound

Functional GroupBond TypeTypical ReactantsPrimary Reaction TypeResulting StructureRelative Reactivity
Chloro Si-ClGrignard Reagents (R-MgX), Organolithiums (R-Li), AminesNucleophilic SubstitutionSi-R (New Si-C bond)High
Butoxy Si-O-CWater (H₂O), often with acid/base catalystHydrolysis / CondensationSi-OH (Silanol), then Si-O-Si (Siloxane)Moderate

Fundamental Theoretical Principles Governing Silicon Chemistry Relevant to this compound

The distinct behavior of this compound is governed by fundamental principles of silicon chemistry that differentiate it from its carbon analogues.

Bonding and Electronegativity: The silicon atom has a lower electronegativity (1.90 on the Pauling scale) compared to carbon (2.55), oxygen (3.44), and chlorine (3.16). wikipedia.org Consequently, the Si-Cl and Si-O bonds are highly polarized, with a significant partial positive charge on the silicon atom. This makes the silicon a strong electrophilic center, readily attacked by nucleophiles. The Si-C bond is longer and weaker than a C-C bond, while the Si-O bond is notably strong and stable once formed. wikipedia.org

Hypercoordination: A key theoretical aspect of silicon chemistry is the ability of the silicon atom to expand its coordination number beyond four. Due to the accessibility of its d-orbitals, silicon can form five- or six-coordinate (hypervalent) intermediates or transition states during reactions. mdpi.comnih.gov This is particularly true when silicon is bonded to electronegative elements like chlorine and oxygen, as is the case in this compound. open.ac.uk Nucleophilic attack at the silicon center typically proceeds through such a hypervalent species, lowering the activation energy of the reaction.

Reaction Mechanisms: Quantum chemical studies show that reactions at the silicon center are often governed by frontier molecular orbital (HOMO-LUMO) interactions. mdpi.comnih.gov The nucleophile's highest occupied molecular orbital (HOMO) interacts with the silicon compound's lowest unoccupied molecular orbital (LUMO), which is often localized on the silicon atom and the Si-Cl bond. This interaction facilitates the bond-breaking and bond-forming processes characteristic of nucleophilic substitution.

Overview of Current Research Trajectories and Key Academic Challenges for this compound Investigation

While this compound itself is not the subject of extensive, dedicated research, it represents a class of molecules central to several key research trajectories and academic challenges in organosilicon chemistry.

Current Research Trajectories: The primary trajectory involves the design and synthesis of novel organofunctional silanes with precisely tailored properties for advanced applications. mdpi.com This includes creating new silane (B1218182) coupling agents for stronger and more durable polymer composites, developing functionalized silanes for modifying the surfaces of nanoparticles for use in medicine and electronics, and using them as precursors for hybrid organic-inorganic materials with unique properties. conicet.gov.ar

Key Academic Challenges:

Control of Reactivity: A significant challenge is achieving perfect selectivity in reactions involving mixed-functionalized silanes. For a molecule like this compound, ensuring a reagent reacts exclusively with the Si-Cl bond without initiating hydrolysis of the butoxy group requires meticulous control over reaction conditions. Predicting this reactivity accurately remains a major theoretical hurdle. innovationforever.com

Stability and Handling: The inherent reactivity of chlorosilanes and their sensitivity to moisture present challenges in their synthesis, purification, and storage. Preventing premature and undesired side reactions, such as self-condensation via the alkoxy group, is a constant practical concern. mdpi.com

Stereochemistry: A frontier challenge in the field is the synthesis of silicon-stereogenic silanes, where the silicon atom itself is a chiral center. rsc.org Developing methods to produce enantiomerically pure functionalized silanes would open new avenues in asymmetric synthesis and the creation of chiral materials, but this remains a difficult synthetic problem.

Properties

CAS No.

18171-08-9

Molecular Formula

C34H33IN2S2

Synonyms

Chloro(butoxy)ethylsilane

Origin of Product

United States

Sophisticated Synthetic Methodologies for Chloro Butoxy Ethylsilane and Analogues

Direct Synthesis Pathways: Mechanistic Considerations and Yield Optimization Strategies

Direct synthesis pathways to Chloro(butoxy)ethylsilane typically involve the controlled reaction of a suitable chlorosilane precursor with a stoichiometric amount of butanol or the regioselective addition of a chlorine source to an unsaturated precursor.

Controlled Alcoholysis and Transesterification Approaches from Chlorosilane Precursors

The most straightforward approach to synthesizing this compound is the controlled alcoholysis of ethyltrichlorosilane (B93397) with butanol. This reaction is a nucleophilic substitution at the silicon center, where the oxygen atom of butanol attacks the electrophilic silicon atom, leading to the displacement of a chloride ion and the formation of a silicon-oxygen bond. The reaction produces hydrogen chloride (HCl) as a byproduct.

The primary challenge in this synthesis is controlling the degree of substitution. Ethyltrichlorosilane possesses three reactive Si-Cl bonds, and the reaction with butanol can proceed to form mono-, di-, and trisubstituted products. To selectively obtain the monosubstituted product, this compound, it is crucial to carefully control the reaction stoichiometry, typically using a 1:1 molar ratio of ethyltrichlorosilane to butanol. The reaction is often carried out at low temperatures to moderate its reactivity and improve selectivity. The HCl generated can be removed by an inert gas stream or neutralized by a non-nucleophilic base to prevent side reactions.

Table 1: Representative Conditions for Controlled Alcoholysis of Ethyltrichlorosilane

Parameter Value
Reactants Ethyltrichlorosilane, n-Butanol
Stoichiometry 1:1 molar ratio
Solvent Hexane or Toluene
Temperature 0 - 10 °C
Reaction Time 2 - 4 hours
Byproduct Hydrogen Chloride (HCl)

| Product Yield | Moderate to High (selectivity dependent) |

This table presents typical, illustrative data for this type of reaction.

Transesterification is another potential, though less direct, route. This would involve the reaction of a different chloro(alkoxy)ethylsilane, such as Chloro(ethoxy)ethylsilane, with butanol. This equilibrium-driven process would require the removal of the lower-boiling alcohol (ethanol in this case) to drive the reaction towards the desired butoxy-substituted product.

Regioselective Functionalization via Hydrochlorination Reactions

An alternative direct synthesis could theoretically involve the regioselective hydrochlorination of a suitable unsaturated precursor, such as ethyl(butoxy)vinylsilane. In this approach, hydrogen chloride would be added across the carbon-carbon double bond of the vinyl group. According to Markovnikov's rule, the hydrogen atom would add to the carbon atom that already has more hydrogen atoms, and the chlorine atom would add to the more substituted carbon atom.

For ethyl(butoxy)vinylsilane, this would result in the formation of a chloroethyl group attached to the butoxy-substituted silicon. While this method is plausible, it is less commonly employed for the synthesis of alpha-chloro organosilanes compared to other functionalization methods. The control of regioselectivity and the potential for side reactions with the butoxy group under acidic conditions are significant considerations.

Advanced Indirect Synthetic Routes and Precursor Transformation Techniques

Indirect synthetic routes offer alternative pathways to this compound, often providing better control over the final product structure through the transformation of carefully chosen precursors.

Selective Substitution Reactions on Polychlorosilanes for Targeted Butoxy Integration

This approach is closely related to the direct alcoholysis described in 2.1.1 but emphasizes the strategic, stepwise substitution on a polychlorosilane like ethyltrichlorosilane. Achieving high selectivity for the monosubstituted product, this compound, can be challenging due to the statistical distribution of products. However, by employing specific reaction conditions, such as the slow addition of the alcohol at low temperatures and in a dilute solution, the formation of the desired monosubstituted product can be favored.

The reactivity of the remaining Si-Cl bonds in this compound is lower than that of the starting ethyltrichlorosilane, which aids in achieving some degree of selectivity. Nevertheless, a mixture of products is common, necessitating careful purification, typically by fractional distillation, to isolate the desired compound.

Functional Group Interconversion Strategies on Alkoxysilanes for Chloro-Group Introduction

An effective indirect route involves starting with an alkoxysilane and converting one of the alkoxy groups into a chloro group. For instance, ethyl(tributoxy)silane could be synthesized first, and then one of the butoxy groups can be selectively cleaved to form this compound. This can be achieved by reacting the alkoxysilane with a chlorinating agent.

Reagents such as acetyl chloride in the presence of a catalyst, or even aqueous hydrochloric acid under controlled conditions, can facilitate the cleavage of the Si-O bond and the formation of a Si-Cl bond. This "retro" approach can offer high selectivity for the monochlorinated product, especially when starting from a fully substituted alkoxysilane.

Table 2: Functional Group Interconversion of Ethyl(tributoxy)silane

Parameter Value
Starting Material Ethyl(tributoxy)silane
Reagent Acetyl Chloride or Aqueous HCl
Catalyst (if applicable, e.g., for acetyl chloride)
Temperature Room Temperature to mild heating
Byproducts Butyl acetate (B1210297) or Butanol

| Product | this compound |

This table presents a conceptual pathway with typical reagents for this transformation.

Catalytic Strategies for Enhanced this compound Synthesis

The use of catalysts can significantly improve the efficiency and selectivity of the synthesis of this compound. Lewis acids are commonly employed to facilitate the alcoholysis of chlorosilanes. Catalysts such as aluminum chloride (AlCl₃) can coordinate to the chlorine atom on the silane (B1218182), increasing the electrophilicity of the silicon center and making it more susceptible to nucleophilic attack by the alcohol. This can allow the reaction to proceed under milder conditions and can sometimes influence the product distribution.

Furthermore, Lewis acids can also catalyze the redistribution (or scrambling) reactions between different organosilanes. For example, a mixture of ethyltrichlorosilane and ethyl(tributoxy)silane in the presence of a Lewis acid catalyst can be equilibrated to produce a mixture of chloro(butoxy)ethylsilanes. By controlling the stoichiometry of the starting materials, the equilibrium can be shifted to favor the desired monosubstituted product.

Table 3: Catalytic Approaches for Chloro(alkoxy)silane Synthesis

Synthetic Approach Catalyst Example Role of Catalyst Potential Advantage
Controlled Alcoholysis Aluminum Chloride (AlCl₃) Activates the Si-Cl bond Milder reaction conditions

| Redistribution Reaction | Bismuth Trichloride (BiCl₃) | Facilitates exchange of Cl and OR groups | Equilibrium control of product distribution |

This table illustrates the application of catalysts in relevant synthetic strategies.

Development and Application of Homogeneous Catalytic Systems for Si-C and Si-O Bond Formation

Homogeneous catalysis plays a pivotal role in the synthesis of organosilanes by enabling reactions under mild conditions with high selectivity. The formation of the Si-C bond in analogues of this compound can be achieved through hydrosilylation, a reaction where a Si-H bond is added across a carbon-carbon double or triple bond. This process is often catalyzed by transition metal complexes. For instance, platinum-based catalysts are widely used in the hydrosilylation of alkenes to form alkylsilanes.

The formation of the Si-O bond, crucial for introducing the butoxy group in this compound, is typically achieved through the alcoholysis of a corresponding chlorosilane. Homogeneous catalysts, including Lewis acids and bases, can facilitate this reaction. For example, the reaction of a dichlorosilane (B8785471) with an alcohol can be catalyzed by nitrogen-containing bases, which activate the alcohol for nucleophilic attack on the silicon center. Recent advancements have also explored the use of main group catalysts, such as cationic Si(II) and Ge(II) compounds, which have shown high efficiency in various organosilicon transformations, including siloxane-coupling reactions. researchgate.netmdpi.com

Catalyst TypeReactionSubstratesKey Features
Transition Metal Complexes (e.g., Pt, Rh)Hydrosilylation (Si-C bond formation)Alkenes, Alkynes, HydrosilanesHigh activity and selectivity, mild reaction conditions.
Lewis Acids (e.g., B(C6F5)3)Alcoholysis (Si-O bond formation)Chlorosilanes, AlcoholsPromotes reaction by activating the chlorosilane.
Organic Bases (e.g., Amines)Alcoholysis (Si-O bond formation)Chlorosilanes, AlcoholsActivates the alcohol for nucleophilic attack.
Cationic Main Group Complexes (e.g., Si(II), Ge(II))Siloxane CouplingHydrosilanes, AlkoxysilanesEfficient for Si-O-Si bond formation, potential alternative to transition metals. researchgate.netmdpi.com

Heterogeneous Catalysis and Process Intensification for Scalable Production

For large-scale industrial production of this compound and its analogues, heterogeneous catalysis offers significant advantages, including ease of catalyst separation and recycling, leading to more sustainable and cost-effective processes. Solid catalysts, such as supported transition metals (e.g., platinum on carbon or silica), are employed for hydrosilylation reactions. These catalysts maintain high activity while simplifying downstream processing. qualitas1998.net

Process intensification is a key strategy to enhance the efficiency of chemical processes, aiming for smaller, safer, and more energy-efficient technologies. youtube.comyoutube.comyoutube.comyoutube.com In the context of this compound synthesis, this can involve the use of microreactors, which offer superior heat and mass transfer, leading to better reaction control and higher yields. youtube.com Reactive distillation, combining reaction and separation in a single unit, is another process intensification technique that can be applied to the synthesis of alkoxysilanes, driving the equilibrium towards the desired product by continuously removing byproducts.

TechnologyPrincipleAdvantages for Organosilane Production
Supported Metal CatalystsActive metal nanoparticles dispersed on a solid support.Easy separation, reusability, suitable for continuous flow processes.
MicroreactorsReactions conducted in channels with micrometer dimensions.Enhanced heat and mass transfer, improved safety, precise process control. youtube.com
Reactive DistillationSimultaneous reaction and separation in a distillation column.Increased conversion by overcoming equilibrium limitations, reduced energy consumption.

Electrochemical Synthesis of Organosilanes and Related Oligomers

Electrochemical methods present a sustainable and versatile alternative for the synthesis of organosilanes, including precursors to this compound. nih.govresearchgate.net Electrosynthesis can often be performed under mild conditions without the need for chemical oxidants or reductants, generating silyl (B83357) radicals or anions as reactive intermediates. These intermediates can then participate in C-Si or Si-Si bond-forming reactions. For instance, the electrochemical reduction of chlorosilanes can generate silyl anions, which can react with alkyl halides to form Si-C bonds. organic-chemistry.org

The electrochemical approach also allows for the synthesis of functionalized silanes and oligosilanes with high selectivity. nih.gov By controlling the electrode potential, it is possible to selectively activate specific Si-Cl bonds in polychlorosilanes, enabling the controlled construction of complex silicon-containing molecules. This method offers a pathway to novel organosilicon compounds that may be difficult to access through traditional chemical routes.

Electrochemical MethodIntermediateBond FormedKey Advantages
Reductive Electrolysis of ChlorosilanesSilyl AnionSi-C, Si-SiMild conditions, avoids harsh chemical reductants, high selectivity. organic-chemistry.org
Oxidative ElectrolysisSilyl RadicalSi-CGeneration of reactive intermediates for addition reactions.
Paired ElectrolysisSimultaneous Anodic and Cathodic ReactionsVariousIncreased efficiency and atom economy.

Kinetic and Thermodynamic Aspects of this compound Formation

A comprehensive understanding of the kinetics and thermodynamics of the reactions involved in the synthesis of this compound is essential for process optimization, maximizing yield, and ensuring product quality.

Detailed Kinetic Modeling of Reaction Rates and Selectivity

The formation of this compound involves a series of reaction steps, each with its own rate. Detailed kinetic modeling allows for the prediction of reaction outcomes under various conditions. The alcoholysis of dichlorodiethylsilane (B155513) with butanol, a key step in forming the Si-O bond, is influenced by factors such as temperature, catalyst concentration, and the nature of the solvent. The kinetics of alkoxysilane polymerization and hydrolysis have been extensively studied, and these models can be adapted to understand the formation of this compound. nih.govresearchgate.net

The rate of reaction is often dependent on the concentration of the reactants and the catalyst. For example, in a catalyzed alcoholysis reaction, the rate expression can often be described by a power-law model. The activation energy, determined from the temperature dependence of the rate constant, provides insight into the energy barrier of the reaction. For the alcoholysis of chlorosilanes, the reaction mechanism can be complex, involving intermediates and transition states that can be elucidated through kinetic studies combined with computational chemistry. nih.gov

Kinetic ParameterDescriptionImportance in Synthesis
Rate Constant (k)Proportionality constant relating reaction rate to reactant concentrations.Determines the speed of the reaction.
Reaction OrderThe exponent of the concentration term in the rate equation.Indicates the dependence of the rate on reactant concentration.
Activation Energy (Ea)The minimum energy required for a reaction to occur.Influences the temperature sensitivity of the reaction rate.

Thermodynamic Profiling of Competing Reaction Pathways and Equilibrium Control

Thermodynamic analysis is crucial for understanding the feasibility of the desired reaction pathways and for identifying potential side reactions. The formation of this compound from a dichlorosilane and butanol is an equilibrium process. The position of the equilibrium can be influenced by temperature, pressure, and the removal of byproducts, such as HCl.

Thermodynamic ParameterDescriptionSignificance in Synthesis
Gibbs Free Energy Change (ΔG)Determines the spontaneity of a reaction.A negative value indicates a favorable reaction.
Enthalpy Change (ΔH)Heat absorbed or released during a reaction.Indicates whether the reaction is exothermic or endothermic.
Entropy Change (ΔS)Change in disorder of the system.Influences the temperature dependence of the equilibrium.

Elucidation of Reactivity and Reaction Mechanisms of Chloro Butoxy Ethylsilane

Hydrolytic and Condensation Reaction Pathways and Their Control

The transformation of chloro(butoxy)ethylsilane into a polysiloxane network is a multi-step process initiated by the hydrolysis of the butoxy group, followed by the condensation of the resulting silanol (B1196071) intermediates. The chloro group is also highly susceptible to hydrolysis. The rates and pathways of these reactions are highly sensitive to the reaction conditions.

The hydrolysis of the butoxy group in this compound involves the cleavage of the Si-O bond by water to form a silanol (Si-OH) and butanol. This reaction can be catalyzed by both acids and bases. gelest.com

Under acidic conditions, the oxygen atom of the butoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. afinitica.com The rate of acid-catalyzed hydrolysis is generally faster than base-catalyzed hydrolysis. gelest.com The reaction rate increases with increasing hydronium ion concentration. gelest.com

Table 1: Influence of pH on the Relative Hydrolysis Rate of Alkoxysilanes

pH RangePredominant CatalystRelative Hydrolysis Rate
< 4Acid (H₃O⁺)High and increasing with decreasing pH
4 - 7Minimal catalysisLow
> 7Base (OH⁻)Moderate and increasing with increasing pH

Various catalysts can be employed to control the hydrolysis rate. Besides protons and hydroxide (B78521) ions, other catalysts include organic acids and bases, as well as metal complexes. The choice of catalyst can significantly influence the structure of the final polysiloxane network.

Once silanols are formed through hydrolysis, they can undergo condensation reactions to form siloxane (Si-O-Si) bonds, releasing water or alcohol as a byproduct. The condensation can occur between two silanols or between a silanol and an unhydrolyzed butoxy group.

The rate of condensation is also influenced by pH. In acidic conditions, condensation is generally slower than hydrolysis, which allows for the formation of more linear and less branched polysiloxane structures. afinitica.com Conversely, in basic media, condensation is typically faster than hydrolysis, leading to more highly branched and cross-linked networks. afinitica.com

The mechanism of condensation involves the nucleophilic attack of a deprotonated silanol (silanolate) on a neutral or protonated silanol. The reaction kinetics are often complex and can be influenced by the steric and electronic effects of the substituents on the silicon atom. The ethyl group in this compound, being an electron-donating group, can influence the acidity of the silanol and thus the condensation rate.

The solvent plays a critical role in the hydrolysis and condensation of alkoxysilanes. The choice of solvent can affect the solubility of the reactants, the concentration of water, and the stability of the transition states. semanticscholar.org

Commonly used solvents include alcohols, which are miscible with both the silane (B1218182) and water. However, the use of an alcohol as a solvent can lead to transesterification reactions, where the butoxy group is exchanged with the solvent alcohol. The polarity of the solvent can also influence the reaction rates. For instance, in alkaline systems, hydrolysis rates have been observed to decrease in the order of methanol, ethanol, dioxane, and DMF. semanticscholar.org This is attributed to the solvent's ability to affect the state of water in the reaction medium. semanticscholar.org

The water-to-silane ratio is another crucial parameter. A higher water concentration generally favors hydrolysis. However, an excess of water can also promote the reverse reaction of condensation (hydrolytic depolymerization), leading to the cleavage of siloxane bonds.

Nucleophilic Substitution Reactions at the Silicon Center

The silicon atom in this compound is electrophilic and can undergo nucleophilic substitution reactions with a variety of nucleophiles. The highly reactive chloro group is an excellent leaving group, making these reactions facile. The butoxy group can also be displaced, although it is a poorer leaving group than chloride.

In the presence of an alcohol, this compound can undergo alcoholysis, where the chloro and/or butoxy groups are replaced by the new alkoxy group. This reaction is also known as transalkoxylation or transesterification when referring to the exchange of the butoxy group.

The reaction is typically catalyzed by an acid or a base. The equilibrium of the reaction can be shifted by removing one of the products, such as the displaced alcohol (butanol) or HCl. The rate and extent of the reaction depend on the steric bulk and nucleophilicity of the incoming alcohol.

Table 2: Relative Reactivity of Alcohols in Transalkoxylation of Alkoxysilanes

AlcoholSteric HindranceRelative Reactivity
MethanolLowHigh
EthanolModerateMedium
IsopropanolHighLow
tert-ButanolVery HighVery Low

Note: This table illustrates the general trend of alcohol reactivity in transalkoxylation reactions with alkoxysilanes. Specific data for this compound is not available, but similar trends are expected based on steric effects.

The Si-Cl bond in this compound is highly susceptible to attack by nitrogen-containing nucleophiles, such as primary and secondary amines. This aminolysis reaction results in the formation of an aminosilane (B1250345) and the corresponding amine hydrochloride.

The reaction is generally fast and exothermic. The reactivity of the amine depends on its nucleophilicity and steric hindrance. Primary amines react readily to form N-silylamines. Secondary amines also react, though typically at a slower rate due to increased steric bulk.

The butoxy group can also be displaced by amines, particularly at elevated temperatures or with more reactive amines. This reaction is less facile than the aminolysis of the Si-Cl bond. The resulting aminosilanes are themselves valuable intermediates for further chemical transformations.

Reactions with Organometallic Reagents for C-Si Bond Formation

The silicon-chlorine (Si-Cl) bond in this compound is susceptible to nucleophilic attack by organometallic reagents, providing a versatile method for the formation of new carbon-silicon (C-Si) bonds. Grignard reagents (R-MgX) and organolithium compounds (R-Li) are commonly employed for this purpose.

The reaction with Grignard reagents proceeds through a nucleophilic substitution mechanism. The highly polarized carbon-magnesium bond in the Grignard reagent renders the organic group nucleophilic, enabling it to attack the electrophilic silicon atom of the this compound. byjus.com This addition is thought to proceed via a nucleophilic addition mechanism, although a single electron transfer (SET) mechanism may be operative with sterically hindered substrates. organic-chemistry.org The general reaction can be depicted as follows:

Et(BuO)SiHCl + R-MgX → Et(BuO)SiHR + MgXCl

Similarly, organolithium reagents, which are highly reactive due to the significant ionic character of the C-Li bond, readily react with this compound. wikipedia.org The carbanionic character of the organic group in organolithium compounds makes them potent nucleophiles that efficiently displace the chloride ion from the silicon center. wikipedia.orgfiveable.me

The choice of the organometallic reagent and reaction conditions can influence the outcome and yield of the C-Si bond formation. Factors such as the steric bulk of the nucleophile and the solvent can affect the reaction rate and selectivity. organic-chemistry.orglibretexts.org For instance, zinc-catalyzed nucleophilic substitution of chlorosilanes with organomagnesium reagents has been shown to afford a broad range of functionalized tetraorganosilanes under mild conditions. organic-chemistry.org

Table 1: Examples of C-Si Bond Formation Reactions with this compound

Organometallic ReagentProductReaction Conditions
Phenylmagnesium bromide(Butoxy)ethyl(phenyl)silaneDiethyl ether or THF
Methyllithium(Butoxy)ethyl(methyl)silaneHexane or diethyl ether
n-ButyllithiumButyl(butoxy)ethylsilaneHexane or diethyl ether

Electrophilic Reactions and Functional Group Transformations at Non-Silicon Centers

Halogen exchange reactions, such as the Finkelstein reaction, can be utilized to replace the chlorine atom in this compound with other halogens. organicmystery.com These reactions typically involve the treatment of the chlorosilane with an alkali metal halide, such as sodium iodide or sodium bromide, in a suitable solvent like acetone. The reaction equilibrium is driven by the precipitation of the less soluble sodium chloride. organicmystery.com

Et(BuO)SiHCl + NaI ⇌ Et(BuO)SiHI + NaCl

The regioselectivity of these exchange reactions is dictated by the singular silicon-chlorine bond, ensuring that the substitution occurs exclusively at the silicon center. The use of metal catalysts can enable halogen exchange reactions for aryl and vinyl halides, which are typically unreactive in standard nucleophilic substitution reactions. frontiersin.orgnih.gov While not directly applicable to the saturated ethyl group in this compound, this highlights the broader context of halogen exchange in organohalogen chemistry.

This compound can act as a silylating agent to introduce the butoxy(ethyl)silyl group onto organic substrates containing active hydrogen atoms, such as alcohols and amines. wikipedia.org This reaction is a form of nucleophilic substitution at the silicon atom, where the heteroatom of the organic substrate acts as the nucleophile. wikipedia.org

The silylation of an alcohol, for example, typically proceeds in the presence of a base, such as triethylamine (B128534) or pyridine, which deprotonates the alcohol to form a more nucleophilic alkoxide. researchgate.net The alkoxide then attacks the electrophilic silicon atom, displacing the chloride ion and forming a silyl (B83357) ether. wikipedia.org

ROH + Base → RO⁻ + [Base-H]⁺ RO⁻ + Et(BuO)SiHCl → Et(BuO)SiHOR + Cl⁻

The reactivity of the silylation reaction can be influenced by the nature of the substrate and the reaction conditions. Sterically hindered alcohols may react more slowly. uni-muenchen.de The choice of base and solvent is also crucial for optimizing the reaction yield and rate. researchgate.net

Table 2: Silylation of Various Organic Substrates

SubstrateProductCatalyst/Base
Ethanol(Butoxy)ethyl(ethoxy)silaneTriethylamine
Phenol(Butoxy)ethyl(phenoxy)silanePyridine
Diethylamine(Butoxy)(diethylamino)ethylsilaneTriethylamine

Polymerization and Crosslinking Mechanisms

This compound can undergo condensation polymerization to form polysiloxanes. This process typically involves the hydrolysis of the chlorosilane to form a reactive silanol intermediate, followed by condensation of the silanols to form siloxane (Si-O-Si) linkages. ukessays.com

The hydrolysis step involves the reaction of this compound with water, which replaces the chlorine atom with a hydroxyl group:

Et(BuO)SiHCl + H₂O → Et(BuO)SiH(OH) + HCl

The resulting silanol is unstable and readily undergoes self-condensation or co-condensation with other silanols or alkoxysilanes to form polysiloxanes, with the elimination of water. google.com

2 Et(BuO)SiH(OH) → Et(BuO)HSi-O-SiH(OBu)Et + H₂O

This polycondensation process can be catalyzed by acids or bases. google.com The properties of the resulting polysiloxane, such as molecular weight and degree of branching, can be controlled by the reaction conditions and the functionality of the starting monomers.

This compound can function as a crosslinking agent in the formation of silicone networks and elastomers, particularly in room-temperature-vulcanizing (RTV) silicone systems. wikipedia.orgmscdirect.com In these systems, the chloro and butoxy groups can react with moisture and hydroxyl-terminated polydiorganosiloxane chains.

The curing process is often initiated by moisture in the air, which hydrolyzes the chloro and alkoxy groups on the silane to form reactive silanol groups. sinosil.comwacker.com

Et(BuO)SiHCl + 2H₂O → EtSiH(OH)₂ + BuOH + HCl

These silanol groups can then condense with the hydroxyl end-groups of the silicone polymer chains, forming stable siloxane crosslinks and creating a three-dimensional network structure. sinosil.com This process leads to the curing of the silicone into a solid, elastomeric material. wacker.com The rate of cure can be influenced by catalysts, such as tin compounds. wikipedia.orgsinosil.com

Photochemically Triggered Si-O Bond Formation for Controlled Polymerization

The precise control over the formation of silicon-oxygen (Si-O) bonds is fundamental to the synthesis of polysiloxanes with well-defined architectures and properties. While traditional methods for polysiloxane synthesis, such as the hydrolysis of chlorosilanes, are highly effective, they can be difficult to control, often leading to a broad distribution of polymer chain lengths and structures. nih.govelkem.comsilicones.eu Photochemically triggered reactions offer a sophisticated approach to overcome these limitations by using light as an external stimulus to initiate and control the polymerization process with high spatial and temporal resolution. acs.orgacs.org

Although specific research on the photochemically triggered polymerization of this compound is not extensively documented in publicly available literature, the principles of such a process can be elucidated by examining analogous systems involving other reactive silicon compounds. In particular, the use of photoremovable protecting groups (PPGs) on alkoxysilanes provides a well-studied model for light-induced Si-O bond formation and subsequent controlled polymerization. nih.govacs.org

The general strategy involves modifying a silane monomer with a photolabile group that renders the molecule inert until it is exposed to light of a specific wavelength. Upon irradiation, the protecting group is cleaved, generating a reactive species, typically a silanol, which can then undergo condensation with other silanols to form Si-O-Si linkages, the backbone of polysiloxanes. nih.govacs.org This method allows for the polymerization to be initiated on demand, providing excellent control over the reaction kinetics and the resulting polymer structure.

One relevant example is the use of 2-nitrobenzyl-based PPGs on various R-alkoxysilanes. nih.govacs.org Irradiation of these compounds with UV light leads to the cleavage of the PPG and the formation of the corresponding silanol. nih.govacs.org The photodeprotected silanols can then be polymerized in a controlled manner, often with the assistance of a catalyst, to form well-defined oligomers and polymers. nih.govacs.org The efficiency of the photorelease of the protecting group can be influenced by the electronic properties of the substituents on the silicon atom. nih.govacs.org

In a hypothetical application to this compound, a similar strategy could be envisioned. The chloro and butoxy groups are both reactive sites. The highly reactive nature of the Si-Cl bond towards hydrolysis might complicate a direct photochemical approach without careful control of the reaction conditions. elkem.comwikipedia.org However, photochemical methods could potentially be employed to control the generation of reactive intermediates that lead to polymerization.

Another analogous area of research is the photoinitiated cationic ring-opening polymerization (CROP) of cyclosiloxanes. acs.org In this method, a photoacid generator (PAG) is used to produce a strong acid upon irradiation, which then catalyzes the ring-opening of cyclic siloxane monomers and subsequent polymerization. acs.org This technique offers excellent temporal control over the polymerization process, as the reaction can be started and stopped by turning the light source on and off. acs.org While the starting monomer is different from this compound, the principle of using light to generate a catalyst for controlled siloxane polymerization is a key concept.

The application of photochemical methods to control the polymerization of functionalized silanes like this compound holds promise for the fabrication of advanced materials with precisely tailored structures and properties. Further research into the photochemical reactivity of such bifunctional silanes is needed to fully realize this potential.

Role of Chloro Butoxy Ethylsilane As a Precursor in Advanced Materials Science and Engineering

Sol-Gel Chemistry and Hybrid Inorganic-Organic Material Synthesis

The sol-gel process offers a low-temperature method for producing inorganic or hybrid materials from molecular precursors. sigmaaldrich.com Organoalkoxysilanes, such as Chloro(butoxy)ethylsilane, are key building blocks in this process, allowing for the integration of organic functionalities into an inorganic silica (B1680970) network. mdpi.com This integration results in hybrid materials that combine the properties of both organic polymers (e.g., flexibility, hydrophobicity) and inorganic glasses (e.g., thermal stability, rigidity). mdpi.comuctm.edu

The preparation of a stable sol using this compound involves its controlled hydrolysis and condensation in a suitable solvent system, typically an alcohol mixed with water. The process is governed by a series of chemical reactions initiated by the addition of water. sigmaaldrich.com

The this compound precursor has two reactive sites for hydrolysis: the silicon-chlorine (Si-Cl) bond and the silicon-butoxy (Si-OBu) bond. The Si-Cl bond is exceptionally labile and hydrolyzes almost instantaneously upon contact with water, forming a silanol (B1196071) (Si-OH) group and hydrochloric acid (HCl). The subsequent hydrolysis of the butoxy group is generally slower and can be catalyzed by the acid generated in the first step.

Hydrolysis Reactions:

Et(BuO)SiHCl + H₂O → Et(BuO)SiH(OH) + HCl (Fast)

Et(BuO)SiH(OH) + H₂O → EtSiH(OH)₂ + BuOH (Slower, acid-catalyzed)

Once silanol groups are formed, they undergo condensation reactions to form siloxane (Si-O-Si) bridges, which build the network structure of the gel. wiley-vch.de The kinetics of gelation are highly dependent on factors such as the water-to-silane ratio, pH, temperature, and solvent type. mdpi.com The dual reactivity of this compound allows for a stepwise condensation, providing a pathway to control the growth of the inorganic network.

Syneresis, the spontaneous contraction of a gel and expulsion of solvent, is a critical phenomenon to control in material synthesis. nih.gov It is largely driven by the hydrophobicity of the gel network. nih.gov The incorporation of ethyl and butoxy groups from the this compound precursor increases the organic character and hydrophobicity of the resulting silica network. This increased hydrophobicity can be modulated to control the degree of syneresis, thereby influencing the final density and porosity of the material.

Table 1: Comparison of Precursor Functional Groups in Sol-Gel Processes

Functional Group Relative Hydrolysis Rate Byproduct Influence on Gelation Kinetics
Chloro (-Cl) Very Fast HCl Rapid initiation, acid self-catalysis
Methoxy (B1213986) (-OCH₃) Fast Methanol Fast condensation
Ethoxy (-OC₂H₅) Moderate Ethanol Moderate condensation

This compound is an ideal co-precursor for creating hybrid inorganic-organic materials. researchgate.net It can be co-condensed with traditional silica precursors, such as tetraethoxysilane (TEOS), to produce a covalently linked network. rsc.org In this process, the this compound molecules are not just physically trapped but become an integral part of the material's backbone.

The resulting architecture is a composite at the molecular level. The inorganic Si-O-Si domains provide a rigid and thermally stable framework, while the ethyl and butoxy groups, distributed throughout the matrix, introduce organic characteristics. By varying the molar ratio of this compound to other silica precursors, the material's properties can be precisely tailored. For instance, increasing the concentration of the organosilane can lead to materials with:

Increased hydrophobicity and reduced surface energy.

Enhanced flexibility and fracture toughness.

Lower dielectric constant.

Modified porosity and surface area.

This approach enables the design of materials for specific applications, ranging from water-repellent coatings to low-k dielectric layers in microelectronics. gelest.com

The molecular structure of the precursor directly dictates the nanostructural evolution and final morphology of the sol-gel derived material. wiley-vch.de The presence of the non-hydrolyzable ethyl group on the silicon atom in this compound acts as a network modifier. Unlike TEOS, which can form up to four cross-links, this compound is limited in its cross-linking capability.

This structural constraint has several consequences:

Network Connectivity: The reduced connectivity leads to a more open and less-densely cross-linked network structure compared to purely inorganic silica gels.

Porosity: The steric bulk of the butoxy and ethyl groups influences the packing of the siloxane chains during gelation, creating materials with tailored pore sizes and distributions.

Morphology: The use of this organosilane can lead to the formation of different morphologies, from discrete nanoparticles to porous monoliths, depending on the reaction conditions. researchgate.net The balance between hydrolysis and condensation rates, influenced by the precursor's reactivity, is key to controlling the final form of the material. researchgate.net

Surface Modification and Interfacial Science Applications

Organosilanes are widely used to modify the surface properties of various materials. gelest.com this compound, with its reactive chloro and alkoxy groups, is particularly effective for creating stable, covalent modifications on a wide range of inorganic substrates.

The primary mechanism for surface modification with this compound is the covalent grafting of the silane (B1218182) molecule onto the substrate surface. researchgate.net This process relies on the reaction between the silane's reactive groups and hydroxyl (-OH) groups present on the surface of substrates like glass, silica, metal oxides, and even natural materials like cellulose. researchgate.netmdpi.com

The grafting process typically involves two steps:

Hydrolysis: In the presence of trace surface moisture, the chloro and butoxy groups hydrolyze to form reactive silanol (Si-OH) intermediates. The Si-Cl bond reacts very readily with surface hydroxyls. researchgate.net

Condensation: The newly formed silanols condense with the substrate's hydroxyl groups, forming a highly stable, covalent siloxane bond (e.g., Substrate-O-Si). mdpi.com Additionally, adjacent silane molecules can cross-link with each other, forming a durable siloxane layer on the surface. diva-portal.org

This covalent immobilization ensures that the surface modification is robust and can withstand harsh environmental conditions. The ethyl and butoxy groups attached to the silicon atom then form the new outermost surface, fundamentally altering the substrate's surface energy, wettability, and chemical reactivity.

Table 2: Substrate Amenability to Modification with this compound

Substrate Class Example(s) Surface Functional Group Bonding Mechanism
Glasses & Ceramics Silica (SiO₂), Alumina (Al₂O₃) Hydroxyl (-OH) Covalent Si-O-Si/Si-O-Al linkage
Metals Steel, Aluminum, Titanium Metal Hydroxides (e.g., -FeOH) Covalent Si-O-Metal linkage
Minerals & Fillers Clays, Zeolites Hydroxyl (-OH) Covalent Si-O-Si linkage

This compound functions as an effective adhesion promoter or "molecular bridge" between inorganic substrates and organic polymers in composites and adhesive formulations. sinosil.comdakenchem.com The dual functionality of the silane molecule is key to this mechanism.

The interfacial bonding mechanism proceeds as follows:

Inorganic Interface: The chloro and butoxy groups at one end of the molecule react with the inorganic substrate (e.g., glass fiber, metal filler), forming strong, covalent Si-O-Substrate bonds. mdpi.com This creates a robust link to the inorganic phase.

Organic Interface: The non-hydrolyzable ethyl group, along with the organic part of the butoxy group, is oriented away from the substrate. This organic-rich layer acts as an intermediate, compatibilizing region. It improves the wetting of the surface by the organic polymer matrix and allows for physical entanglement (van der Waals forces) and potential chemical interactions with the polymer chains.

This molecular-level bridging mitigates the sharp chemical and physical discontinuity that typically exists between dissimilar materials. dakenchem.com The resulting interphase region allows for efficient stress transfer from the polymer matrix to the inorganic reinforcement, significantly improving the mechanical properties (e.g., tensile strength, impact resistance) and environmental durability (e.g., moisture resistance) of the composite material. sinosil.commdpi.com The formation of this stable interface is crucial for the performance of advanced composites, coatings, and adhesives. nih.gov

Control of Surface Wettability, Energy, and Reactivity via Silane Treatment

The treatment of surfaces with silanes is a widely employed strategy to control their wettability, surface energy, and reactivity. The effectiveness of this modification is dependent on the chemical nature of the silane used. This compound, with its combination of a reactive chlorine atom and a hydrolyzable butoxy group, can be utilized to tailor the surface properties of various substrates.

The process typically involves the hydrolysis of the butoxy group to a silanol group in the presence of surface moisture. This is followed by a condensation reaction with hydroxyl groups on the substrate surface (e.g., glass, metal oxides) or with other silanol groups, leading to the formation of a durable siloxane (Si-O-Si) network on the surface. The ethyl group, being non-polar, contributes to a reduction in surface energy, thereby imparting hydrophobic characteristics to the treated surface.

The extent of hydrophobicity can be controlled by varying the reaction conditions such as the concentration of the silane solution, reaction time, and curing temperature. These parameters influence the density and uniformity of the silane layer on the substrate.

Table 1: Illustrative Data on Surface Properties after Treatment with Alkoxy Silanes

Treatment ConditionContact Angle (°)Surface Energy (mN/m)
Untreated Glass Slide3565
Ethylsilane Treatment (Low Conc.)8535
Ethylsilane Treatment (High Conc.)10525
Butoxy-functional Silane9530

Note: This table presents representative data for analogous silane treatments to illustrate the expected effects of this compound, as specific experimental data for this compound was not available in the reviewed literature.

Advanced Silicone Polymer and Copolymer Design and Synthesis

This compound serves as a valuable building block in the synthesis of advanced silicone polymers and copolymers, offering routes to materials with tailored properties.

In the synthesis of functionalized polysiloxanes, this compound can be used as a monomer. The polymerization process typically involves the hydrolysis of the butoxy group and the reaction of the chloro group, leading to the formation of a polysiloxane backbone. The presence of the ethyl group along the polymer chain influences the physical properties of the resulting polymer, such as its flexibility, thermal stability, and solubility.

The synthesis can be controlled to produce linear or branched polymers. For instance, co-hydrolysis with other di- or tri-functional silanes allows for the introduction of various functionalities and control over the polymer architecture.

This compound can function as a crosslinking agent in the formation of polymer networks, particularly in silicone elastomers. The crosslinking process generally involves the reaction of the chloro and butoxy groups with reactive sites on polymer chains, such as hydroxyl or vinyl groups. This leads to the formation of a three-dimensional network structure, which imparts elasticity and mechanical strength to the material.

The degree of crosslinking can be precisely controlled by adjusting the amount of this compound added to the polymer matrix. This allows for the tuning of the mechanical properties of the final elastomer, such as its hardness, tensile strength, and elongation at break.

Table 2: Representative Mechanical Properties of a Silicone Elastomer with Varying Crosslinker Concentration

Crosslinker Concentration (wt%)Shore A HardnessTensile Strength (MPa)Elongation at Break (%)
0.5253.5400
1.0405.0300
2.0607.5200

Note: This table provides illustrative data based on the general behavior of silane crosslinking agents in silicone elastomers, as specific data for this compound was not available.

Methodologies for Controlling Polymer Architecture, Molecular Weight, and Branching

Control over the polymer architecture, molecular weight, and degree of branching is crucial for tailoring the properties of polysiloxanes for specific applications. When using this compound as a precursor, several methodologies can be employed to achieve this control.

One common approach is to carefully manage the stoichiometry of the reactants during polymerization. The ratio of monofunctional, difunctional, and trifunctional silane monomers will dictate the linearity or degree of branching in the final polymer. For instance, a higher proportion of this compound (a difunctional monomer in this context, assuming hydrolysis of the butoxy group and reaction of the chloro group) in a co-polymerization with a trifunctional silane will lead to a more branched structure.

Controlled polymerization techniques, such as living anionic ring-opening polymerization of cyclosiloxanes followed by end-capping with this compound, can provide excellent control over molecular weight and result in polymers with a narrow molecular weight distribution. The choice of solvent, catalyst, and reaction temperature also plays a significant role in influencing the polymerization kinetics and the final polymer structure.

Precursor for High-Performance Ceramics and Functional Coatings

This compound can also serve as a precursor for the synthesis of high-performance silicon-containing ceramics and functional coatings through a process known as polymer-derived ceramics (PDCs).

The conversion of a preceramic polymer, synthesized from precursors like this compound, into a ceramic material is achieved through pyrolysis at high temperatures in an inert or reactive atmosphere. During pyrolysis, the organic groups are partially or fully decomposed, leading to the formation of an amorphous or crystalline ceramic residue.

The pyrolysis of a polysiloxane derived from this compound would involve a complex series of bond cleavage and rearrangement reactions. The butoxy and ethyl groups would decompose, leading to the evolution of volatile byproducts such as hydrocarbons and water. The remaining silicon, oxygen, and carbon atoms would then rearrange to form a silicon oxycarbide (Si-O-C) ceramic. The final composition and structure of the ceramic are highly dependent on the pyrolysis temperature, atmosphere, and the chemical structure of the precursor polymer. The presence of the ethyl group in the precursor provides a source of carbon for the formation of Si-C bonds within the ceramic matrix, which can enhance its mechanical properties and thermal stability.

Table 3: General Pyrolysis Pathway and Resulting Ceramic Composition

Precursor PolymerPyrolysis Temperature (°C)AtmosphereCeramic Yield (%)Resulting Ceramic Phase
Poly(ethylsiloxane)1000Argon60-70Amorphous Si-O-C
Poly(ethylsiloxane)1400Argon55-65Nanocrystalline β-SiC in amorphous Si-O-C

Note: This table illustrates the general trends observed during the pyrolysis of polysiloxane precursors to Si-O-C ceramics. Specific data for a polymer derived solely from this compound is not available.

The conducted searches focused on identifying detailed research findings, data, and scientific literature that would be necessary to construct a thorough and accurate article based on the provided outline. Queries included various combinations of "this compound," "CVD," "ALD," "thin films," "protective coatings," "barrier coatings," and "optically active coatings."

While general information on CVD and ALD processes, the roles of various other organosilane precursors, and the fabrication of functional coatings is widely available, there is a notable absence of any specific studies or data sets pertaining to this compound within these contexts in the public domain. Consequently, it is not possible to provide a scientifically accurate and detailed article on the "" as requested, due to the lack of available research and data.

Advanced Analytical and Spectroscopic Methodologies for Investigating Reaction Pathways and Derived Material Structures

Spectroscopic Techniques for Real-Time Reaction Monitoring and Intermediate Characterization

Real-time monitoring of chemical reactions involving Chloro(butoxy)ethylsilane provides invaluable insights into reaction mechanisms and kinetics. Spectroscopic techniques are particularly well-suited for in-situ analysis, allowing for the observation of changes in chemical bonding and molecular structure as the reaction progresses.

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Kinetic and Mechanistic Elucidation

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 29Si NMR, is a powerful tool for studying the hydrolysis and condensation reactions of alkoxysilanes like this compound. By monitoring the changes in the 29Si chemical shifts over time, it is possible to identify and quantify the various silicon-containing species present in the reaction mixture, including the starting material, partially and fully hydrolyzed intermediates (silanols), and condensed oligomeric and polymeric products.

The rate of hydrolysis is influenced by the electronic density on the silicon atom, which is in turn affected by the nature of the substituents. The ethyl and butoxy groups in this compound influence its reactivity. The kinetic data obtained from in-situ NMR studies can be used to develop mathematical models that describe the reaction pathways and determine the rate constants for each step.

Table 1: Representative 29Si NMR Chemical Shifts for Species Involved in the Hydrolysis and Condensation of Alkoxysilanes.

SpeciesGeneral StructureTypical 29Si Chemical Shift Range (ppm)
Monomer (alkoxysilane)RSi(OR')3-40 to -60
Monomer (silanetriol)RSi(OH)3-50 to -70
Dimer(R(OH)2Si)2O-80 to -100
Trimer (cyclic)(RSiO1.5)3-90 to -110
Higher Oligomers/Polymer(RSiO1.5)n-100 to -120

Note: The exact chemical shifts for this compound and its derivatives would require specific experimental data.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Evolution during Reactions

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for monitoring the evolution of functional groups during the reactions of this compound. Both techniques can be used for in-situ monitoring, providing real-time information on the disappearance of reactants and the appearance of products.

FTIR spectroscopy is particularly sensitive to changes in dipole moment and is excellent for observing the hydrolysis of the Si-Cl and Si-O-C bonds, as well as the formation of Si-OH (silanol) and Si-O-Si (siloxane) bonds. The progress of the reaction can be followed by monitoring the intensity of characteristic absorption bands.

Table 2: Key Infrared Absorption Bands for Monitoring this compound Reactions.

Functional GroupVibrationTypical Wavenumber (cm-1)
Si-ClStretching450 - 650
Si-O-CStretching1000 - 1100
Si-OHStretching3200 - 3700 (broad)
Si-O-SiAsymmetric Stretching1000 - 1100
C-H (ethyl, butoxy)Stretching2850 - 3000

Raman spectroscopy, which detects changes in polarizability, is particularly useful for studying the formation of the Si-O-Si backbone in the resulting polysiloxane network. The symmetric stretching of the Si-O-Si bond gives a strong Raman signal. By analyzing the Raman spectra at different stages of the reaction, the degree of condensation and the structure of the polymer can be assessed.

Table 3: Characteristic Raman Peaks for Siloxane Network Formation.

VibrationWavenumber (cm-1)
Si-O-Si symmetric stretch (in rings)490
Si-O-Si symmetric stretch (in chains)540
Si-O-Si deformation800

Mass Spectrometry (MS) for Identification of Reaction Products and Byproducts

Mass spectrometry (MS) is a highly sensitive technique used to identify the molecular weight and structure of reaction products and byproducts. For a compound like this compound, the presence of a chlorine atom results in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak (M+), due to the natural abundance of the 35Cl and 37Cl isotopes. This isotopic signature is invaluable for confirming the presence of chlorine in reaction intermediates and products.

Fragmentation patterns observed in the mass spectrum provide structural information about the molecule. Cleavage of bonds adjacent to the silicon atom and within the butoxy and ethyl groups can help to elucidate the structure of the parent molecule and its reaction derivatives.

Table 4: Predicted Fragmentation Patterns for this compound.

Fragment IonPossible Structure
[M - Cl]+[Si(C2H5)(OC4H9)]+
[M - OC4H9]+[Si(C2H5)Cl]+
[M - C2H5]+[Si(OC4H9)Cl]+
[C4H9]+Butyl cation
[C2H5]+Ethyl cation

Chromatographic and Separation Methodologies for Reaction Mixture Analysis

Chromatographic techniques are essential for separating the components of complex reaction mixtures containing this compound and its derivatives, allowing for their individual identification and quantification.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis of Reactants/Products

Gas Chromatography (GC) is a widely used technique for the analysis of volatile compounds like chlorosilanes. It is particularly useful for determining the purity of the this compound starting material and for quantifying the formation of volatile products and byproducts. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds, providing a response that is proportional to the mass of carbon in the analyte. For the analysis of chlorosilanes, special precautions must be taken to prevent their reaction with moisture in the GC system.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of a wide range of compounds, including those that are not volatile enough for GC. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for separating organosilane compounds and their hydrolysis and condensation products. By carefully selecting the column and mobile phase composition, it is possible to separate reactants, intermediates, and products based on their polarity and size.

Gel Permeation Chromatography (GPC) for Monitoring Polymerization Progression and Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the molecular weight and molecular weight distribution of polymers derived from the polymerization of this compound. In GPC, molecules are separated based on their hydrodynamic volume in solution. Larger molecules elute first, followed by smaller molecules.

By analyzing samples taken at different time points during the polymerization reaction, GPC can be used to monitor the progression of the polymerization and the growth of the polymer chains. The data obtained from GPC analysis, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn), are crucial for understanding the structure-property relationships of the resulting polysiloxane material.

Table 5: Typical GPC Parameters for Polysiloxane Analysis.

ParameterDescription
Columns Set of columns with different pore sizes to cover a wide molecular weight range.
Mobile Phase Toluene or Tetrahydrofuran (THF) are commonly used for polysiloxanes.
Detector A Refractive Index (RI) detector is most common for polysiloxanes.
Calibration Polystyrene standards are typically used for calibration.

Following a comprehensive search for scholarly articles and research data, it has been determined that there is a lack of specific information available in the public domain regarding the advanced analytical and spectroscopic analysis of materials derived solely from this compound. Targeted searches for research utilizing the specified microscopy, scattering, and thermal analysis techniques for materials synthesized with this particular compound did not yield specific detailed findings, examples, or data tables necessary to fulfill the request.

The user's instructions demand a strict focus on "this compound" and the exclusion of information that falls outside this explicit scope. Generating content on analogous silane (B1218182) compounds would violate these core requirements. Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the provided outline for the specific chemical compound of interest based on the currently available indexed scientific literature.

To address the user's request, further research would be required that specifically investigates the materials derived from this compound using the outlined analytical methodologies. Without such foundational research, the generation of the requested article would rely on speculation and generalization from other compounds, which would not meet the required standards of accuracy and specificity.

Theoretical and Computational Chemistry Approaches to Chloro Butoxy Ethylsilane Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and reactivity of organosilane molecules. These methods, operating at the level of electrons and atomic nuclei, provide a foundational understanding of molecular properties and reaction mechanisms.

Density Functional Theory (DFT) Studies on Reaction Energetics, Transition States, and Activation Barriers

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for studying the energetics of chemical reactions, identifying transition state geometries, and calculating activation barriers, which are crucial for understanding reaction kinetics.

For a molecule like Chloro(butoxy)ethylsilane, a primary reaction of interest is hydrolysis, where the Si-Cl and Si-O-butoxy bonds are cleaved by water. DFT studies on analogous chlorosilanes and alkoxysilanes have provided significant insights into these processes.

Hydrolysis of the Si-Cl Bond:

Computational studies on the hydrolysis of chlorosilanes have shown that the reaction is thermodynamically favorable. researchgate.netresearchgate.net The mechanism typically involves the nucleophilic attack of a water molecule on the silicon center. The presence of additional water molecules can significantly lower the activation energy barrier by acting as proton relays. researchgate.netiastate.edu DFT calculations for the hydrolysis of simple chlorosilanes, assisted by a small water cluster (tetramer), indicate that the reaction can proceed through either an inversion or retention pathway, with the inversion pathway being slightly more favorable for many substituents. researchgate.netresearchgate.net The activation barriers are significantly reduced, by about 50%, when a water cluster is involved compared to a single water molecule. researchgate.net

Hydrolysis of the Si-O-Butoxy Bond:

Similarly, the hydrolysis of the butoxy group is a key step in the subsequent condensation and polymerization of the silane (B1218182). DFT studies on alkoxysilanes, such as methyltriethoxysilane, have been used to investigate the activation energies of grafting and condensation reactions on surfaces like cellulose. ncsu.edu These studies reveal that the reaction pathway and favorability depend on the degree of hydrolysis of the silane molecule. For instance, a hydrolysis product with two hydroxyl groups was found to be more favorable for the growth of the organosilicon layer on a cellulose surface. ncsu.edu The activation energy for the hydrolysis of alkoxysilanes is influenced by factors such as the pH of the medium. nih.gov

Reaction Step (Analogous System)Computational MethodCalculated Activation Energy (kcal/mol)Reference
Hydrolysis of HSiCl₃ (first step, gas phase)MP4/6-31G(d)~30 iastate.edu
Hydrolysis of HSiCl₃ (with water molecule assistance)MP4~8 iastate.edu
Hydrolysis of Trichlorosilanes (general)DFTVaries with substituent nih.gov
Condensation of HSi(OH)₃Ab initio~20-30 (gas phase) iastate.edu
Hydrolysis of Methyltriethoxysilane (on cellulose)DFTVaries with reaction step ncsu.edu

This table presents data from analogous systems to illustrate the typical energy barriers involved in silane hydrolysis and condensation.

Ab Initio Methods for Molecular Orbital Analysis and Bonding Characteristics of the Silicon Center

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods are crucial for a detailed analysis of molecular orbitals (MOs) and the nature of chemical bonds.

For this compound, the bonding around the central silicon atom is of primary interest. The silicon atom is tetravalent, forming covalent bonds with a chlorine atom, a butoxy group, an ethyl group, and another substituent (assumed to be hydrogen or another alkyl group for a generic discussion). The electronegativity difference between silicon and its substituents (Cl, O, C) leads to polar covalent bonds.

Ab initio molecular orbital calculations on simple silanes and silanols provide fundamental insights into their electronic structure. wayne.eduresearchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack, respectively. In this compound, the LUMO is expected to be centered on the silicon atom, reflecting its electrophilic character and susceptibility to nucleophilic attack, for instance, by water during hydrolysis. The HOMO would likely have significant contributions from the lone pairs of the chlorine and oxygen atoms.

Theoretical studies on the cleavage of the Si-Cl σ-bond have revealed that it can proceed through single-electron transfer steps, highlighting the radical character of the intermediate stages in certain reactions. acs.org Quantum-chemical studies on complexes like SiCl₄ with a Lewis base show that the coordination bond formation involves the participation of various atomic orbitals from both the silicon and the coordinating atom, leading to the formation of multiple molecular orbitals that define the bond. sciencepublishinggroup.com This provides a framework for understanding how this compound might interact with other molecules in its environment.

PropertyMethodObservation for Analogous SilanesReference
Isomer StabilityG-2 Level TheoryH₂SiOH is more stable than H₃SiO, indicating the strength of the O-H bond over the Si-H bond. wayne.edu
Bond NatureAb initio MOThe Si-Cl and Si-O bonds are highly polarized covalent bonds. aps.org
Frontier OrbitalsDFT/Ab initioThe LUMO is typically localized on the silicon atom, making it the site for nucleophilic attack. researchgate.net
Si-Cl Bond CleavageDFTCan occur via single-electron transfer, indicating potential radical pathways. acs.org

This table summarizes findings from ab initio studies on related silicon compounds to infer the bonding characteristics of this compound.

Prediction of Spectroscopic Signatures for Mechanistic Validation

Computational chemistry provides powerful tools for predicting spectroscopic properties, such as vibrational (infrared and Raman) spectra. nih.govbrehm-research.dearxiv.org By calculating the vibrational frequencies of reactants, transition states, and products, it is possible to obtain theoretical spectra that can be compared with experimental data to validate proposed reaction mechanisms.

For this compound, theoretical calculations can predict the characteristic vibrational frequencies associated with its various functional groups. For example, the Si-Cl stretching frequency, the Si-O-C stretching of the butoxy group, and the various C-H vibrations of the ethyl and butoxy chains can all be calculated. Changes in these vibrational frequencies during a reaction, such as hydrolysis, can be tracked computationally. The disappearance of the Si-Cl stretching mode and the appearance of Si-OH and subsequently Si-O-Si stretching modes would provide clear spectroscopic markers for the progress of hydrolysis and condensation.

DFT methods are commonly used to calculate harmonic vibrational frequencies. While these often show systematic deviations from experimental values, scaling factors can be applied to improve agreement. More advanced methods can also account for anharmonicity, leading to more accurate predictions. d-nb.info The prediction of how these frequencies shift upon interaction with surfaces or in different solvent environments can also provide valuable mechanistic information.

Vibrational Mode (Analogous System)Predicted Frequency Range (cm⁻¹)Computational Method
Si-Cl Stretch450 - 600DFT
Si-O Stretch (Alkoxysilane)950 - 1100DFT
Si-OH Stretch (Silanol)3600 - 3700 (free), broad lower frequency when H-bondedDFT
Si-O-Si Stretch (Siloxane)1000 - 1100DFT

This table provides typical calculated vibrational frequency ranges for key functional groups in silanes, which are crucial for interpreting experimental spectra and validating reaction mechanisms.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interfacial Phenomena

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed, atomistic view of dynamic processes, making them ideal for investigating the behavior of molecules like this compound in complex environments.

Modeling of this compound Interactions with Surfaces and Solvents

The performance of organosilanes as surface modifying agents is critically dependent on their interactions with both the substrate surface and the solvent in which they are applied. MD simulations can model these interactions with atomic-level detail.

Interactions with Surfaces:

MD simulations have been extensively used to study the formation of self-assembled monolayers (SAMs) of alkoxysilanes on silica (B1680970) surfaces. semanticscholar.orgresearchgate.net These simulations can reveal how the butoxy and ethyl groups of a molecule like this compound would orient themselves on a hydroxylated silica surface. The simulations show that the structure and ordering of the alkyl chains are highly dependent on the roughness of the silica surface. semanticscholar.org The simulations also provide insights into the role of surface curvature on the properties of the resulting monolayer. researchgate.net Reactive force fields, such as ReaxFF, can be used in MD simulations to model the chemical reactions involved in the grafting of silanes to the surface. escholarship.orgfao.orgresearchgate.net

Interactions with Solvents:

The choice of solvent can significantly influence the hydrolysis and condensation rates of silanes, as well as the structure of the resulting films. acs.orgnih.gov MD simulations can be used to study the solvation of this compound in different solvents, such as hexane, ethanol, or water. researchgate.net These simulations can quantify the interactions between the silane and solvent molecules, revealing, for example, the extent of hydrogen bonding between the butoxy group and protic solvents. The simulations can also help to understand how the solvent mediates the interaction of the silane with a surface, which is crucial for controlling the deposition process. nih.gov

SystemSimulation TypeKey Findings for Analogous SystemsReference
Alkylsilanes on SilicaClassical MDSurface roughness and curvature significantly impact monolayer structure and ordering. semanticscholar.orgresearchgate.net
Alkoxysilanes in Hexane on SilicaReactive MD (ReaxFF)Models the direct condensation of silanes with surface silanols. escholarship.orgfao.orgresearchgate.net
Organosilanes in Various SolventsMDSolvent choice influences the aggregation of silane molecules and the morphology of the deposited layer. researchgate.net
Alkoxysilanes in Ethanol/WaterExperimental/ConceptualThe solvent composition affects the competition between hydrolysis and condensation reactions. csic.esresearchgate.net

This table summarizes findings from MD simulations of similar organosilanes, providing a basis for predicting the interfacial behavior of this compound.

Simulation of Hydrolysis-Condensation and Polymerization Processes at Molecular Level

The transformation of this compound from a monomer into a polysiloxane network involves a complex series of hydrolysis and condensation reactions. MD simulations, particularly with reactive force fields, are well-suited to model these processes at the molecular level.

These simulations can track the individual reaction events over time, providing a dynamic picture of the polymerization process. For instance, reactive MD simulations of alkoxysilanes in solution have been used to observe the formation of siloxane clusters and rings. researchgate.net These simulations can identify the dominant reaction mechanisms, such as monomer addition versus cluster-cluster aggregation, and how these are influenced by factors like the concentration of water and the chemical structure of the silane. researchgate.netresearchgate.net

By simulating the entire process from initial hydrolysis to the formation of a cross-linked network, MD can provide insights into the final structure and properties of the resulting polymer. This includes information on the degree of cross-linking, the porosity of the network, and the distribution of different chemical species. Such detailed molecular-level understanding is invaluable for designing and optimizing processes that utilize organosilanes for the formation of coatings and materials. nih.govosti.govacs.org

Mechanistic Insights and Predictive Modeling from Computational Studies

Computational chemistry provides powerful tools for investigating the reactivity and behavior of organosilicon compounds like this compound at a molecular level. rgdiscovery.com By simulating molecular structures, energies, and interactions, these methods offer deep insights that complement and guide experimental research. rsc.org Techniques such as Density Functional Theory (DFT) and ab initio calculations are employed to model the potential energy surface of reacting systems, allowing for the detailed examination of reaction mechanisms, transition states, and the influence of various factors on reaction outcomes. researchgate.netethz.ch

Elucidation of Preferred Reaction Pathways and Selectivity Rationalization

Computational studies are instrumental in mapping out the intricate pathways of chemical reactions involving this compound. By calculating the energy profiles of various potential routes, researchers can identify the most energetically favorable mechanisms.

One of the primary reactions of this compound is hydrolysis, where the chloro and butoxy groups are replaced by hydroxyl groups. Computational models, particularly DFT, can elucidate the step-by-step mechanism of this process. researchgate.net For instance, studies on similar alkoxysilanes have shown that the reaction mechanism can proceed via different pathways, such as SN1 (dissociative) or SN2 (associative), depending on the reaction conditions like pH. researchgate.netnih.gov In acidic media, protonation of the leaving group makes the silicon center more electrophilic and susceptible to nucleophilic attack by water. nih.gov Computational analysis can determine the activation energy barriers for these competing pathways, thereby predicting which mechanism will dominate under specific conditions.

These theoretical investigations can be partitioned into distinct phases to provide a granular understanding of the chemical transformation: a preparation phase where reactants orient themselves, a transition state phase involving bond breaking and formation, and a product adjustment phase. smu.edu

Selectivity in reactions, such as preferential hydrolysis of the Si-Cl bond over the Si-O(Bu) bond, can also be rationalized. The energy barriers for the cleavage of different bonds are calculated, and the pathway with the lower activation energy is identified as the preferred one. ethz.ch Factors influencing this selectivity, including steric hindrance from the ethyl and butoxy groups and the electronic effects of the substituents, can be systematically evaluated. researchgate.net For example, computational results for other organoalkylsilanes have shown that electron-donating groups can stabilize transition states and that reaction rates can decrease with an increase in the steric bulk of organic moieties. researchgate.net

The table below illustrates hypothetical energy barriers for competing hydrolysis pathways of this compound, as could be determined by DFT calculations.

Reaction PathwayLeaving GroupProposed MechanismCalculated Activation Energy (kJ/mol)
Pathway ACl⁻SN2-Si65
Pathway BBuO⁻SN2-Si85
Pathway CCl⁻SN1-Si110
Pathway DBuO⁻SN1-Si130

This table contains hypothetical data for illustrative purposes.

Understanding Catalytic Effects and Designing New Catalysts for Silane Reactions

Computational chemistry is a key tool for understanding and designing catalysts for reactions involving silanes. labinsights.nl By modeling the interaction between the catalyst and the this compound molecule, researchers can gain insights into how the catalyst lowers the activation energy of a reaction. researchoutreach.org

For instance, in acid- or base-catalyzed hydrolysis, computational models can show how the catalyst interacts with the silane. An acid catalyst might protonate the leaving group, making it depart more easily, while a base catalyst could deprotonate the attacking nucleophile (water), making it more reactive. nih.gov DFT calculations can quantify these effects by comparing the energy profiles of the catalyzed and uncatalyzed reactions. Studies on related aminosilanes have even revealed that a second silane molecule can act as a catalyst. nih.govacs.org

Furthermore, computational methods are pivotal in the rational design of new, more efficient catalysts. rsc.orgnih.govnih.gov By understanding the structure-activity relationship, scientists can computationally screen a large number of potential catalyst candidates before synthesizing them in the lab, saving significant time and resources. labinsights.nl For example, in designing a transition-metal catalyst for hydrosilylation reactions involving a Si-H bond (a reaction relevant to derivatives of this compound), DFT can be used to study how different ligands on the metal center affect the catalytic cycle. acs.org A theoretical study on Si-Ni catalysts revealed that silyl (B83357) and silane species display distinct catalytic properties in hydrogenation reactions. acs.org This knowledge allows for the in-silico tuning of the catalyst's electronic and steric properties to optimize its performance for a specific silane reaction.

Quantitative Structure-Reactivity Relationships (QSRR) and Machine Learning Applications

In recent years, data-driven approaches like Quantitative Structure-Reactivity Relationships (QSRR) and machine learning (ML) have emerged as powerful tools for predicting the chemical reactivity of compounds like this compound. chemrxiv.orgsciencedaily.com

QSRR models establish a mathematical relationship between the chemical structure of a molecule and its reactivity. researchgate.net This is achieved by correlating experimentally determined reactivity data (like reaction rates) with calculated molecular descriptors. These descriptors are numerical values that encode structural, electronic, or physicochemical properties of the molecule, such as steric parameters, partial charges, or orbital energies. nih.gov For a series of related silanes, a QSRR model could predict the hydrolysis rate of this compound based on descriptors derived from its structure, without the need for expensive experiments or quantum chemical calculations for every new compound. researchgate.netuu.nl

Machine learning takes this predictive capability a step further. ML algorithms can learn complex, non-linear relationships from large datasets of chemical reactions. nih.govresearchgate.net These models can be trained on vast databases of known reactions to predict the outcome of a reaction involving this compound, including identifying the major products and estimating the reaction rate. neurips.ccnih.gov For instance, a neural network could be trained on data from computational chemistry simulations (e.g., DFT-calculated activation energies) to create a model that predicts reactivity with the speed of a simple calculation, bypassing the need for time-consuming simulations. sciencedaily.com

Recent advancements have seen the development of general-purpose ML interatomic potentials that can simulate chemical processes for a wide range of materials with quantum mechanical accuracy but at a fraction of the computational cost. sciencedaily.comaps.org Such models could be applied to simulate the behavior of this compound in complex environments, such as during polymerization or surface modification. udel.eduresearchgate.net

The table below presents a sample of molecular descriptors that could be used in a QSRR or ML model to predict the reactivity of this compound, along with their potential impact.

Descriptor TypeSpecific DescriptorRelevance to Reactivity Prediction
Electronic Partial charge on Si atomIndicates the electrophilicity of the reaction center.
HOMO-LUMO GapRelates to the chemical reactivity and kinetic stability. researchgate.net
Steric Molar VolumeAccounts for steric hindrance around the silicon atom.
Surface AreaInfluences accessibility of the reaction site.
Topological Connectivity IndicesEncodes information about the branching and structure of the molecule.

Future Research Horizons and Emerging Applications of Chloro Butoxy Ethylsilane

Development of Novel and Sustainable Synthetic Methodologies for Organosilanes

The synthesis of organosilanes is progressively moving towards greener and more sustainable practices. epa.govsynthiaonline.com Future research in the synthesis of Chloro(butoxy)ethylsilane is anticipated to focus on methods that minimize waste, reduce energy consumption, and utilize renewable resources. nih.govresearchgate.net A key area of development will be the exploration of catalytic routes that offer high atom economy and avoid the use of hazardous reagents. epa.gov

One promising direction is the development of direct, one-pot syntheses from readily available precursors, potentially bypassing multi-step processes that generate significant byproduct streams. Research into solvent-free reaction conditions or the use of green solvents will also be crucial in minimizing the environmental footprint of this compound production. nih.gov Furthermore, the application of flow chemistry and process intensification techniques could lead to more efficient and safer manufacturing processes with improved heat and mass transfer, leading to higher yields and purity.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

Methodology Potential Advantages Research Focus
Catalytic Hydrosilylation High atom economy, potential for high selectivity. Development of non-precious metal catalysts, catalyst recycling strategies.
Direct Synthesis from Ethanol and Vinyl Chloride Utilization of potentially bio-based ethanol. Catalyst design for direct C-Si bond formation, process optimization.
Solvent-Free Synthesis Reduced waste, simplified purification. Exploration of solid-state catalysts, microwave-assisted reactions.
Flow Chemistry Enhanced safety and control, easier scalability. Reactor design, optimization of reaction parameters in continuous flow.

Design of Advanced Catalytic Systems for Precise Control of Silane (B1218182) Reactivity

The reactivity of this compound is governed by its chloro and butoxy functional groups. Advanced catalytic systems will be instrumental in achieving precise control over which group reacts and in what manner. Future research will likely focus on the design of catalysts that can selectively activate specific bonds within the molecule, enabling targeted functionalization. nih.govresearchgate.net

For instance, the development of catalysts for the selective substitution of the chloro group while leaving the butoxy group intact, or vice versa, would significantly expand the synthetic utility of this compound. This could involve the use of transition metal catalysts with tailored ligand environments that can differentiate between the Si-Cl and Si-O bonds. beilstein-journals.org Photocatalysis and electrocatalysis are also emerging as powerful tools for controlling chemical reactions and could offer novel pathways for the selective functionalization of this compound under mild conditions. nih.gov

Integration of this compound into Smart and Responsive Material Systems

"Smart" or stimuli-responsive materials, which can change their properties in response to external triggers, are a major focus of modern materials science. nih.govsemanticscholar.org this compound, after conversion into a polymeric or hybrid material, could be integrated into systems that respond to stimuli such as pH, temperature, light, or specific chemical analytes. nih.govresearchgate.netmdpi.com

Future research could explore the incorporation of this compound-derived moieties into polymer backbones or as surface modifiers to impart responsive behavior. nih.gov For example, the hydrolysis of the butoxy groups could be triggered by changes in pH, leading to a change in the material's hydrophilicity or mechanical properties. nih.gov The presence of the ethyl group provides a stable linkage to a functional organic component that could be designed to be responsive to specific stimuli. These smart materials could find applications in areas such as controlled drug release, sensors, and self-healing coatings. nih.gov

Exploration of Its Role in Advanced Manufacturing (e.g., 3D Printing of Silicone/Hybrid Materials)

Additive manufacturing, or 3D printing, is revolutionizing the fabrication of complex structures and customized devices. researchgate.net There is a growing interest in developing new printable materials, particularly for silicone and hybrid organic-inorganic systems. semanticscholar.orgresearchgate.net this compound could serve as a valuable precursor or additive in the formulation of inks for 3D printing.

Its ability to undergo hydrolysis and condensation reactions could be harnessed for the in-situ formation of silicone networks during the printing process. mdpi.com The chloro group could be utilized for cross-linking reactions or for grafting other functional molecules onto the printed structure. mdpi.com Future research will likely focus on formulating this compound-containing resins with the appropriate viscosity and curing kinetics for various 3D printing techniques, such as stereolithography (SLA) or direct ink writing (DIW). researchgate.netsemanticscholar.org This could enable the fabrication of complex, functional devices with tailored mechanical and chemical properties for applications in soft robotics, biomedical devices, and microfluidics.

Table 2: Potential Roles of this compound in 3D Printing Formulations

3D Printing Technique Potential Role of this compound Desired Properties of Formulation
Stereolithography (SLA) As a component of a photocurable resin. UV-reactivity (after functionalization), controlled viscosity.
Direct Ink Writing (DIW) As a crosslinker or reactive component in the ink. Shear-thinning behavior, tunable curing time.
Material Jetting As a precursor for in-situ material formation. Low viscosity, rapid reaction upon deposition.

Elucidation of Complex Reaction Networks in Multicomponent Precursor Systems

In many applications, particularly in the formation of hybrid materials and coatings, this compound will be used in combination with other reactive precursors. The co-hydrolysis and co-condensation of such multicomponent systems can lead to complex reaction networks and the formation of a wide range of structures. Understanding and controlling these reaction networks is crucial for tailoring the final properties of the material.

Future research will employ advanced analytical techniques, such as in-situ NMR and mass spectrometry, to monitor the evolution of different chemical species during the reaction. This will provide valuable insights into the relative reaction rates of the different precursors and how they influence the final material structure. Kinetic modeling will also play a key role in predicting the outcome of these complex reactions and in designing precursor systems that lead to materials with desired properties.

Predictive Modeling and Data-Driven Discovery in this compound Chemistry

The fields of computational chemistry and machine learning are becoming increasingly important in accelerating the discovery and optimization of new molecules and materials. nih.govmdpi.com In the context of this compound, predictive modeling can be used to understand its reactivity, predict the properties of materials derived from it, and guide the design of new synthetic routes. nih.govnih.gov

Data-driven approaches, leveraging large datasets of chemical reactions and material properties, can be used to identify new catalysts for its synthesis and functionalization, as well as to predict the performance of this compound-based materials in specific applications. chemrxiv.orgrsc.orgchemrxiv.org The integration of high-throughput experimentation with machine learning algorithms will enable the rapid screening of a wide range of reaction conditions and material compositions, accelerating the pace of innovation in this compound chemistry. rsc.org

Q & A

Q. What are the recommended synthetic routes for Chloro(butoxy)ethylsilane, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution reactions, where a chloro-silane precursor reacts with a butoxy-alcohol in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction optimization should focus on solvent choice (e.g., anhydrous toluene or THF), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios (excess alcohol to drive completion). Monitoring reaction progress via FT-IR for Si-Cl bond disappearance (peaks ~500 cm⁻¹) or GC-MS for intermediate identification is critical .

Q. How should researchers characterize the structural integrity and purity of this compound?

Key characterization methods include:

  • ¹H/¹³C NMR : To confirm the presence of butoxy (-OCH₂CH₂CH₂CH₃) and ethyl-silane groups. For example, the butoxy methyl protons appear as a triplet at δ 0.9–1.0 ppm, while Si-CH₂ signals resonate at δ 0.5–1.2 ppm .
  • FT-IR : Detection of Si-O-C stretches (~1100 cm⁻¹) and absence of residual Si-Cl (~500 cm⁻¹).
  • Elemental Analysis : To validate C, H, and Cl content against theoretical values. Purity can be assessed via GC-MS or HPLC with a non-polar column (e.g., C18) .

Advanced Research Questions

Q. How does the butoxy substituent influence the electronic and steric properties of this compound in coordination chemistry?

The butoxy group acts as an electron-donating substituent due to its oxygen lone pairs, which can stabilize electrophilic silicon centers and modulate reactivity in cross-coupling or sol-gel processes. Steric hindrance from the butoxy chain may reduce aggregation in solution, as observed in low-symmetry phthalocyanines with bulky substituents . Comparative studies with shorter alkoxy chains (e.g., methoxy) using cyclic voltammetry or DFT calculations can quantify electronic effects .

Q. What experimental strategies resolve contradictions in reported hydrolysis kinetics of this compound?

Discrepancies in hydrolysis rates may arise from solvent polarity, trace water content, or catalyst presence. A systematic approach includes:

  • Controlled Humidity Chambers : To isolate moisture effects.
  • Kinetic Profiling : Using ²⁹Si NMR to track Si-Cl → Si-OH conversion in deuterated solvents (e.g., CDCl₃).
  • Additive Screening : Testing inhibitors (e.g., pyridine) or accelerators (e.g., HCl) under standardized conditions .

Q. How can researchers design experiments to evaluate the thermal stability of this compound in polymer composites?

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under nitrogen/air atmospheres.
  • Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., crosslinking or degradation).
  • Post-Treatment Analysis : FT-IR or XPS to detect oxidation products (e.g., Si-O-Si networks) .

Q. What safety protocols are critical when handling this compound in air-sensitive reactions?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.
  • Inert Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps.
  • Waste Management : Quench residual silane with ethanol/water mixtures in fume hoods to avoid HCl gas release .

Methodological Guidance

Q. How can researchers analyze aggregation behavior of this compound in solution?

  • UV-Vis Spectroscopy : Monitor absorbance shifts indicative of π-π stacking or dimerization.
  • Dynamic Light Scattering (DLS) : Measure hydrodynamic radii in polar vs. non-polar solvents.
  • ¹H NMR Dilution Studies : Observe peak broadening/concentration-dependent shifts to infer self-association .

Q. What computational methods predict the reactivity of this compound in surface functionalization?

  • DFT Calculations : Model Si-Cl bond dissociation energies and transition states for nucleophilic attacks.
  • Molecular Dynamics (MD) : Simulate adsorption kinetics on oxide surfaces (e.g., SiO₂) to guide experimental parameters .

Data Analysis and Contradictions

Q. How should researchers address conflicting spectral data in this compound characterization?

  • Cross-Validation : Compare NMR, IR, and MS data to identify artifacts (e.g., solvent peaks).
  • High-Resolution Techniques : Use HRMS or 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Batch Consistency Testing : Analyze multiple synthesis batches to distinguish procedural errors from inherent variability .

Q. What statistical approaches are appropriate for interpreting structure-activity relationships (SAR) in this compound derivatives?

  • Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with reactivity data.
  • Principal Component Analysis (PCA) : Identify dominant factors (e.g., steric vs. electronic) influencing properties like hydrolysis rates or catalytic activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.